2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound of interest is not directly studied in the provided papers, related compounds with bromo and methoxy substituents on the phenyl ring have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions that yield higher product yields and demonstrate the effectiveness of the compound as a chemical protective group . This suggests that similar methods could potentially be applied to synthesize 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, with the expectation of comparable results in terms of yield and the utility of the protective group during further chemical transformations.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as those performed with Gaussian09 software . These studies include optimized molecular structures and vibrational assignments that are in agreement with experimental data, such as infrared bands and X-ray diffraction (XRD) data. For 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, similar analyses would likely reveal detailed information about the geometrical parameters and electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of similar bromo- and methoxy-substituted ethanones has been explored through their conversion to various derivatives, such as thiazole derivatives, which are synthesized through reactions with different reagents . These studies provide a foundation for understanding the chemical reactivity of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, suggesting that it could also be used as a precursor for the synthesis of a wide range of organic compounds with potential fungicidal activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These analyses contribute to a comprehensive understanding of the compound's stability, charge distribution, and potential interactions with biological targets. For instance, molecular docking studies of similar compounds indicate potential inhibitory activity against certain enzymes, which could imply that 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone may also exhibit biological activity .
Scientific Research Applications
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Synthesis of alpha-Bromoketones
- Field : Organic Chemistry
- Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone .
- Method : The method involves a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using ammonium bromide and oxone .
- Results : The results include the successful synthesis of various bromoketones, including 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone .
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Identification of Pyrolysis Products
- Field : Analytical Chemistry
- Application : A study explored the pyrolysis products of the psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which is related to 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone.
- Method : The method likely involved heating the substance to high temperatures and analyzing the resulting products.
- Results : The results of the study are not specified in the source.
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Pharmacokinetics Research
- Field : Pharmacology
- Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in pharmacokinetics research, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
- Method : The specific methods of application in this field are not specified in the source .
- Results : The results of such research are not specified in the source .
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Psychoactive Substance Analysis
- Field : Analytical Chemistry
- Application : A related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, has been studied for its pyrolysis products . “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in similar studies.
- Method : The method likely involved heating the substance to high temperatures and analyzing the resulting products .
- Results : The results of the study are not specified in the source .
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Synthesis of Oxadiazole Analogues
- Field : Medicinal Chemistry
- Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in the synthesis of oxadiazole analogues, which are being evaluated as potential anti-Parkinson’s agents .
- Method : The specific methods of application in this field are not specified in the source .
- Results : The results of such research are not specified in the source .
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Synthesis of Coenzyme Q
- Field : Biochemistry
- Application : “2-Bromo-1-(3,5-dimethoxyphenyl)ethanone” might be used in the synthesis of Coenzyme Q, a key intermediate in many biological processes .
- Method : The specific methods of application in this field are not specified in the source .
- Results : The results of such research are not specified in the source .
properties
IUPAC Name |
2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBYPJUERJZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373642 | |
Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | |
CAS RN |
50841-50-4 | |
Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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